What is Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH?
What is Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH?
An In-Depth Technical Guide to Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH: A Key Building Block for Challenging Peptide Synthesis
Introduction
The chemical synthesis of peptides via Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone of biomedical research and drug development. The Fmoc/tBu strategy, in particular, is widely adopted for its mild reaction conditions and versatility.[1] However, a significant bottleneck persists: the on-resin aggregation of the growing peptide chain. This phenomenon, driven by the formation of intermolecular β-sheet structures, can lead to poor solvation, incomplete coupling reactions, and ultimately, low yields and purity of the target peptide. These so-called "difficult sequences" represent a major challenge for peptide chemists.
Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a highly specialized chemical tool engineered to systematically address the problem of peptide aggregation. It is a pseudoproline dipeptide, a class of building blocks that act as temporary and reversible structure-disrupting elements. By introducing a proline-like "kink" into the peptide backbone, this dipeptide effectively prevents the hydrogen bonding responsible for aggregation, thereby enhancing synthesis efficiency and enabling the production of previously inaccessible peptides.[2][3] This guide serves as a comprehensive technical overview of its molecular properties, underlying mechanism, practical application in SPPS, and broader significance for researchers, scientists, and drug development professionals.
Part 1: Molecular Profile and Physicochemical Properties
Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a dipeptide derivative where the C-terminal threonine has been cyclized with acetone to form a 2,2-dimethyloxazolidine ring—the "pseudoproline" (Psi(Me,Me)pro) moiety. The N-terminal threonine is protected at its side-chain hydroxyl group with a tert-butyl (tBu) ether and at its α-amino group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.
This unique structure is designed for direct incorporation into a peptide sequence during Fmoc-SPPS. Its key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1676104-73-6 | [4][5][6] |
| Molecular Formula | C₃₀H₃₈N₂O₇ | [4][6] |
| Molecular Weight | 538.64 g/mol | [4][5][6] |
| Synonyms | Fmoc-Thr(tBu)-Thr[Ψ(Me,Me)Pro]-OH | [4][6] |
| Appearance | White to off-white powder | [7] |
| Purity | Typically ≥99% by HPLC | [7] |
Part 2: The Underlying Science of Pseudoproline Dipeptides
To appreciate the utility of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH, it is essential to understand the problem it solves and the mechanism by which it operates.
The Challenge: On-Resin Peptide Aggregation
During SPPS, the growing peptide chain is covalently attached to an insoluble resin support. As the chain elongates, particularly through hydrophobic or β-sheet-prone sequences, individual chains can interact via intermolecular hydrogen bonds. This leads to the formation of stable secondary structures that collapse onto the resin, shielding the N-terminal amine. This aggregation hinders the diffusion of reagents, leading to failed or incomplete deprotection and coupling steps, which complicates purification and drastically reduces the overall yield.
The Pseudoproline Solution: A Reversible "Kink"
Pseudoproline dipeptides were developed to preemptively counter this aggregation.[8] The core of their function lies in the oxazolidine ring system.
-
Conformational Disruption : The five-membered oxazolidine ring, much like proline's pyrrolidine ring, restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This forces a "kink" in the chain, disrupting the linear geometry required for β-sheet formation.[3][8]
-
Cis-Amide Bond Induction : The steric bulk of the pseudoproline ring favors a cis conformation for the peptide bond between it and the preceding amino acid (in this case, the bond formed by the N-terminal Thr of the dipeptide). This cis-bond is a powerful disruptor of secondary structures like β-sheets and α-helices, which are defined by trans-amide bonds.[2]
-
Enhanced Solvation : By breaking up intermolecular hydrogen bonding, the peptide chain remains better solvated by the synthesis solvent (e.g., DMF or NMP). This ensures that the reactive N-terminus remains accessible for subsequent coupling and deprotection reactions, leading to higher efficiency.[9]
Reversibility: The Key to Native Peptide Formation
The pseudoproline moiety is a temporary protecting group. The oxazolidine ring is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the mild acids sometimes used for cleavage from hyper-acid-sensitive resins. However, it is readily and cleanly cleaved by the strong acid cocktails (typically >90% trifluoroacetic acid, TFA) used for final cleavage and global side-chain deprotection. This acidic hydrolysis regenerates the native threonine residue, leaving no trace of the modification in the final, purified peptide.[3][9]
Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)
Rationale for Dipeptide Incorporation
While it is possible to synthesize pseudoprolines as individual amino acids, their use in SPPS is almost exclusively as pre-formed dipeptides.[10] The reason is steric hindrance. The nitrogen atom within the oxazolidine ring is a poor nucleophile, and the surrounding structure sterically impedes the approach of an activated amino acid. Consequently, coupling onto a pseudoproline residue already on the resin results in very low yields.[9][11] By using a pre-formed Fmoc-Xaa-PsiPro-OH dipeptide, the difficult coupling is performed in solution during the synthesis of the building block itself, and the researcher can incorporate two residues in a single, efficient coupling step on the solid phase.
Experimental Protocol: A Standard Coupling Cycle
The following is a representative, self-validating protocol for the incorporation of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH into a peptide sequence using standard manual Fmoc-SPPS.
Materials:
-
Peptide synthesis vessel
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: Isopropanol (IPA)
-
Kaiser Test Kit: (Phenol, KCN in pyridine, Ninhydrin in ethanol)
Workflow:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Drain the solvent.
-
-
Fmoc Deprotection:
-
Add the deprotection solution to the resin. Agitate for 3 minutes. Drain.
-
Add fresh deprotection solution. Agitate for 10 minutes. Drain.
-
Causality: The first short treatment removes the piperidine-dibenzofulvene adduct, while the second, longer treatment ensures complete removal of the Fmoc group, liberating the N-terminal primary amine.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash with IPA (2 x 1 min) and DCM (2 x 1 min) to remove residual piperidine.
-
Wash again with DMF (3 x 1 min).
-
-
Validation (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test. A deep blue color confirms the presence of a free primary amine. This validates the success of the deprotection step.
-
-
Dipeptide Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH (3 eq. relative to resin loading) and HBTU (2.95 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to the solution. This is the activation step, forming the reactive HOBt ester.
-
Immediately add the activated dipeptide solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Causality: Using a slight excess of the dipeptide and coupling reagents drives the reaction to completion. DIPEA acts as the base to activate the carboxylate and neutralize the resulting acid.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
-
Validation:
-
Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates that all primary amines have been acylated, confirming a successful coupling. If the test is positive, the coupling step should be repeated (recoupling).
-
This cycle is then repeated for the subsequent amino acids in the sequence.
Part 4: Broader Applications and Advanced Insights
The utility of pseudoproline dipeptides like Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH extends beyond simply synthesizing linear, difficult sequences.
-
Synthesis of Long Peptides and Proteins: These building blocks have been instrumental in the total chemical synthesis of numerous long and complex peptides, including human Islet Amyloid Polypeptide (hIAPP) and the chemokine RANTES, syntheses that were previously intractable with standard methods.[2]
-
Facilitating Peptide Cyclization: The "kink" induced by the pseudoproline pre-organizes the linear peptide into a turn-like conformation. This favorable geometry can significantly accelerate the rate of head-to-tail cyclization and increase the yield of the desired cyclic product.[3][8]
-
Fragment Condensation: In a convergent synthesis strategy, peptide fragments are synthesized separately and then ligated. Fragments containing a pseudoproline often exhibit markedly improved solubility, which simplifies their purification by HPLC and subsequent handling in solution for the ligation step.[3][8]
-
Preventing Side Reactions: The conformational constraints imposed by pseudoprolines can also sterically hinder unwanted side reactions. For instance, their strategic placement has been shown to suppress the formation of aspartimide, a common and troublesome side reaction involving aspartic acid residues.[3][12]
Conclusion
Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is more than just a protected amino acid derivative; it is a sophisticated, problem-solving tool for advanced peptide chemistry. By introducing a temporary, structure-disrupting kink into the peptide backbone, it effectively mitigates the primary cause of synthetic failure—on-resin aggregation. This enables higher yields, greater purity, and facilitates the synthesis of long, complex, and cyclic peptides that are often central to drug discovery programs and fundamental biological research. For any scientist facing a "difficult sequence," the strategic incorporation of pseudoproline dipeptides represents a powerful and field-proven methodology for achieving synthetic success.
References
-
Aapptec. Fmoc-Thr(tBu)-OH. [Link]
-
PubChem, National Center for Biotechnology Information. Fmoc-Thr(tBu)-Thr(tBu)-OH. [Link]
-
Aapptec. Fmoc-Thr(tBu)-Thr(ψMe,Mepro)-OH. [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 739-745. [Link]
-
Aapptec. (2019). Pseudoproline Dipeptides. [Link]
- Mutter, M., et al. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
-
Geri, J., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1332-1338. [Link]
-
ResearchGate. Discussion on peptide synthesis mass spectrometry. [Link]
-
Aapptec. Fmoc-Thr(tBu)-Ser(ψMe,Mepro)-OH. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 701-715. [Link]
-
ResearchGate. Advances in Fmoc solid-phase peptide synthesis. [Link]
-
CEM Corporation. Fmoc-Thr(tBu)-OH. [Link]
Sources
- 1. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chempep.com [chempep.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
